molecular formula C21H23NO5S B1679335 Rilmakalim CAS No. 132014-21-2

Rilmakalim

Número de catálogo B1679335
Número CAS: 132014-21-2
Peso molecular: 401.5 g/mol
Clave InChI: LKAQWOWWTKFLNX-UXHICEINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rilmakalim , also known by its chemical name HOE-234 , is a potassium channel activator and a vasodilator. It exerts its effects on both bronchial and vascular smooth muscles. The compound has been investigated for its potential therapeutic applications, particularly in the context of detrusor instability and hyperreflexia. These conditions are often associated with overactive bladder symptoms .

Aplicaciones Científicas De Investigación

Cardiac Applications

Rilmakalim, a potassium channel opener (PCO), has been studied for its effects on cardiac cells. In guinea pig ventricular myocytes, this compound activated ATP-sensitive K(+) currents, with its efficacy enhanced under hypotonic conditions. This activation was inhibited by glibenclamide, highlighting its potential in cardiac applications (Kocić, Hirano, & Hiraoka, 2004).

Urology

In urology, the effect of this compound on detrusor muscle contractions was investigated. The study found that this compound reduced contractions induced by KCl and carbachol in mouse, pig, and human detrusor strips, with varying potency across species. This suggests this compound’s potential in treating conditions like overactive bladder (Wuest, Kaden, Hakenberg, Wirth, & Ravens, 2005).

Vascular Applications

Research on this compound also extends to its vascular effects. In the human mammary artery and saphenous vein, this compound demonstrated antivasoconstrictor effects, suggesting its potential in managing vascular spasms during coronary artery bypass grafting (Novakovic et al., 2003).

Pulmonary Hypertension

A study on the responsiveness of sinoatrial cells in rats to adrenomimetics and this compound showed gender-dependent effects in the context of pulmonary arterial hypertension (PAH). This study provides insights into this compound's potential role in modulating heart rate under conditions of PAH, particularly in different genders (Kocić & Sztormowska, 2009).

Atrial Fibrillation

In atrial fibrillation, a study indicated that chronic atrial fibrillation is associated with a downregulation of ATP-sensitive K(+) currents, with this compound used to activate these currents in atrial myocytes from patients. This highlights its relevance in the context of electrical remodeling in chronic atrial fibrillation (Balana et al., 2003).

Mecanismo De Acción

The primary mechanism of action of Rilmakalim lies in its ability to activate ATP-sensitive potassium (KATP) channels . By opening these channels, it promotes potassium efflux, leading to membrane hyperpolarization. This hyperpolarization ultimately relaxes detrusor smooth muscle cells, contributing to its potential therapeutic effects in conditions like detrusor instability .

Propiedades

IUPAC Name

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAQWOWWTKFLNX-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157307
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132014-21-2
Record name Rilmakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rilmakalim
Reactant of Route 2
Rilmakalim
Reactant of Route 3
Rilmakalim
Reactant of Route 4
Rilmakalim
Reactant of Route 5
Rilmakalim
Reactant of Route 6
Rilmakalim

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.